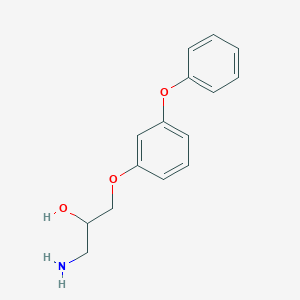![molecular formula C20H19Cl3N2O2 B261739 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.
作用機序
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 works by inhibiting the activity of the NF-κB pathway. This pathway is activated in response to a variety of stimuli, including infection, inflammation, and stress. Once activated, it leads to the production of pro-inflammatory cytokines and other mediators of inflammation.
This compound 11-7082 inhibits this pathway by preventing the degradation of the inhibitor of kappa B (IκB) protein, which normally allows NF-κB to enter the nucleus and activate gene transcription. By inhibiting this process, this compound 11-7082 prevents the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation is its potential toxicity. This compound 11-7082 has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in treating different types of cancer.
Another area of interest is its potential use in treating inflammatory diseases. Studies are needed to determine the optimal dosing and administration of this compound 11-7082 in these diseases, as well as its potential side effects.
Finally, there is interest in developing new derivatives of this compound 11-7082 that may have improved efficacy and safety profiles. These derivatives may be more specific for the NF-κB pathway or have reduced toxicity at high concentrations.
合成法
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with 4-chlorobenzoyl chloride to form the intermediate 2-(4-chloro-2-nitroanilino)benzoyl chloride. This intermediate is then reduced to the corresponding amine using iron powder and hydrochloric acid. The resulting amine is then reacted with 3-methylpiperidine-1-carboxylic acid chloride to form the final product, this compound 11-7082.
科学的研究の応用
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. Inhibition of this pathway has been implicated in the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and metastasis of tumors. This has led to interest in its potential use as a cancer therapy.
特性
分子式 |
C20H19Cl3N2O2 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-chloro-2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-3-2-8-25(11-12)20(27)16-9-13(21)5-7-18(16)24-19(26)15-6-4-14(22)10-17(15)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,24,26) |
InChIキー |
KWCZNOWDQRRZIQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



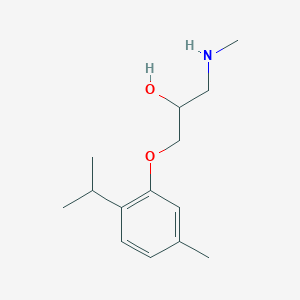
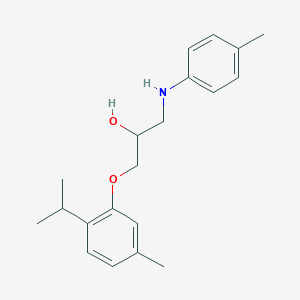
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
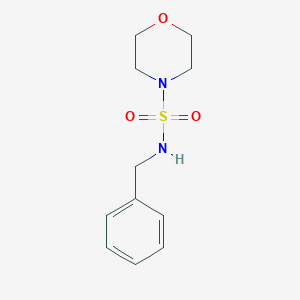
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
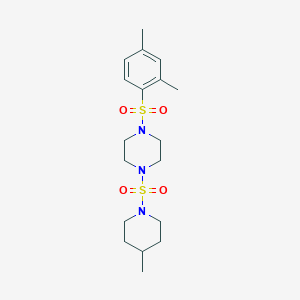
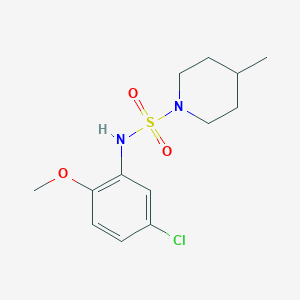
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
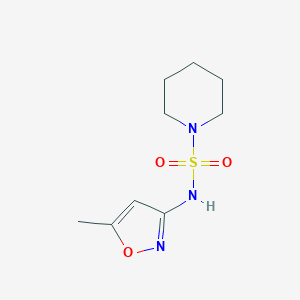
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
